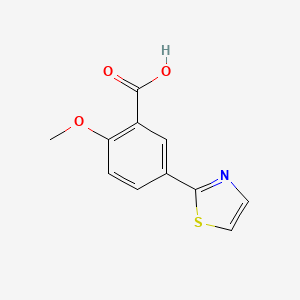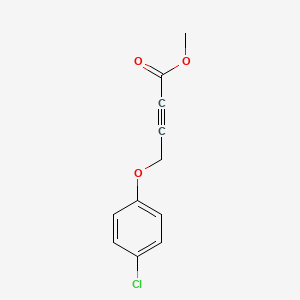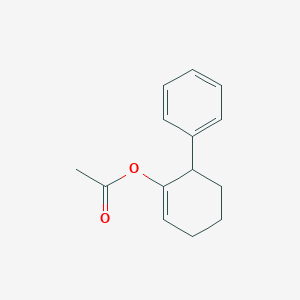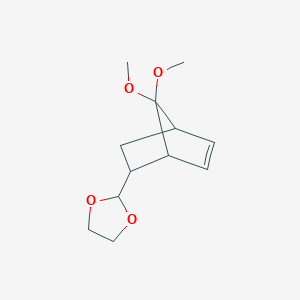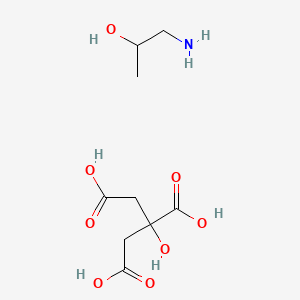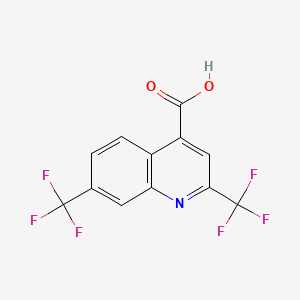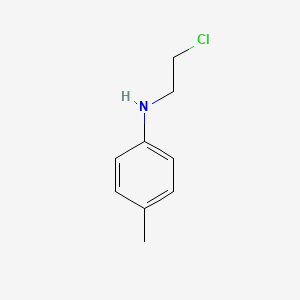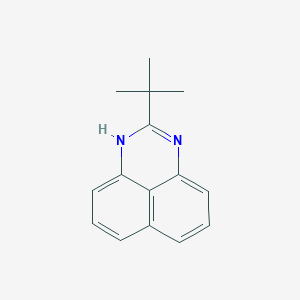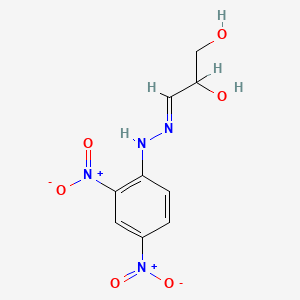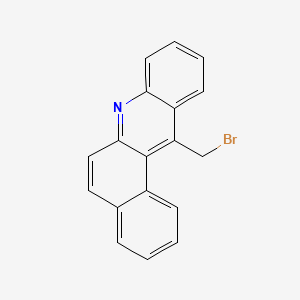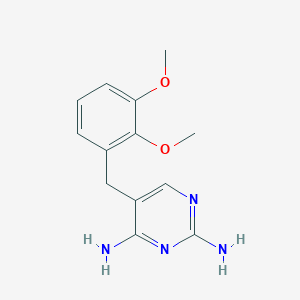
2,4-Diamino-5-(2,3-dimethoxybenzyl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Diamino-5-(2,3-dimethoxybenzyl)pyrimidine is an organic compound belonging to the class of pyrimidines Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their significant roles in biological systems, including DNA and RNA structures
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Diamino-5-(2,3-dimethoxybenzyl)pyrimidine typically involves the reaction of 2,4-diaminopyrimidine with 2,3-dimethoxybenzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as laboratory methods, with optimizations for scale, yield, and purity. These optimizations may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Diamino-5-(2,3-dimethoxybenzyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles in the presence of a base like potassium carbonate (K2CO3)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding nitro or hydroxyl derivatives, while reduction may produce amine derivatives.
Applications De Recherche Scientifique
2,4-Diamino-5-(2,3-dimethoxybenzyl)pyrimidine has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as an antibacterial and antifungal agent due to its ability to inhibit dihydrofolate reductase, an enzyme critical for DNA synthesis in microorganisms.
Biology: The compound is used in studies related to enzyme inhibition and metabolic pathways.
Pharmacology: It serves as a lead compound for the development of new drugs targeting bacterial infections and certain types of cancer.
Industry: It may be used in the synthesis of other complex organic molecules and pharmaceuticals.
Mécanisme D'action
The primary mechanism of action of 2,4-Diamino-5-(2,3-dimethoxybenzyl)pyrimidine involves the inhibition of dihydrofolate reductase (DHFR). This enzyme is crucial for the reduction of dihydrofolate to tetrahydrofolate, a key step in the synthesis of purines, pyrimidines, and amino acids. By inhibiting DHFR, the compound effectively disrupts DNA synthesis and cell division in susceptible organisms .
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethoprim: 2,4-Diamino-5-(3,4,5-trimethoxybenzyl)pyrimidine
Pyrimethamine: 2,4-Diamino-5-(4-chlorophenyl)-6-ethylpyrimidine
Methotrexate: 4-amino-10-methylfolic acid
Uniqueness
2,4-Diamino-5-(2,3-dimethoxybenzyl)pyrimidine is unique due to its specific substitution pattern on the benzyl ring, which may confer distinct biological activity and selectivity compared to other similar compounds. This uniqueness makes it a valuable compound for further research and development in medicinal chemistry .
Propriétés
Numéro CAS |
37389-79-0 |
|---|---|
Formule moléculaire |
C13H16N4O2 |
Poids moléculaire |
260.29 g/mol |
Nom IUPAC |
5-[(2,3-dimethoxyphenyl)methyl]pyrimidine-2,4-diamine |
InChI |
InChI=1S/C13H16N4O2/c1-18-10-5-3-4-8(11(10)19-2)6-9-7-16-13(15)17-12(9)14/h3-5,7H,6H2,1-2H3,(H4,14,15,16,17) |
Clé InChI |
IURBSWPLAMHMIG-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1OC)CC2=CN=C(N=C2N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


